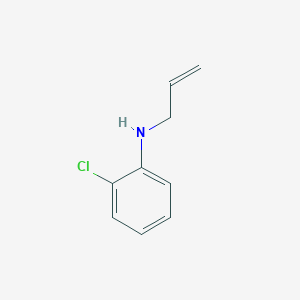
4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane: is an organophosphorus compound characterized by its unique dioxaphospholane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane with phenol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phenoxy derivative. The reaction conditions often include an inert atmosphere and moderate temperatures to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with water acting as the nucleophile.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phospholanes depending on the nucleophile used.
Hydrolysis: Phosphoric acid derivatives.
Scientific Research Applications
Chemistry: 4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It is also employed as a ligand in coordination chemistry.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. It is also used in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is utilized in the production of flame retardants, plasticizers, and other specialty chemicals. Its reactivity makes it valuable in the modification of polymers and other materials.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The dioxaphospholane ring can undergo ring-opening reactions, leading to the formation of various phosphorus-containing intermediates. These intermediates can interact with molecular targets such as enzymes and proteins, potentially altering their activity and function.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but contains boron instead of phosphorus.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a chlorine atom, making it more reactive in certain substitution reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane: The parent compound without the phenoxy group.
Uniqueness: 4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane is unique due to its phenoxy group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it particularly valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
14812-61-4 |
|---|---|
Molecular Formula |
C12H17O3P |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-phenoxy-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C12H17O3P/c1-11(2)12(3,4)15-16(14-11)13-10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI Key |
SADLEHRPRBIUOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OP(O1)OC2=CC=CC=C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




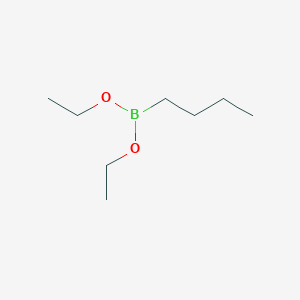
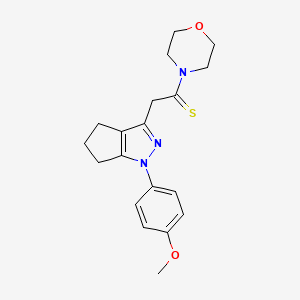
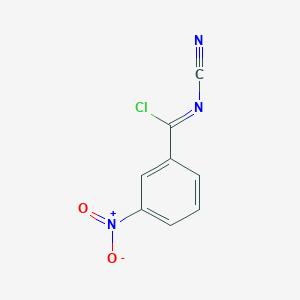
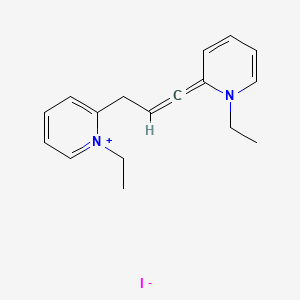
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)
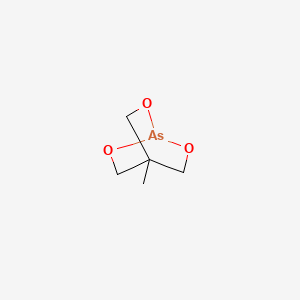

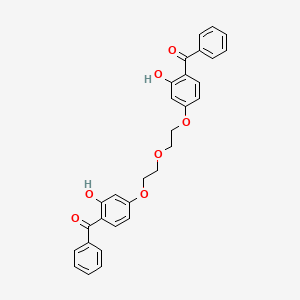
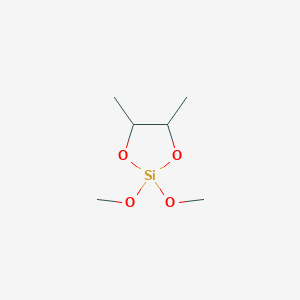

![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
